

# Physical and chemical properties of (4-Chlorobenzyl)hydrazine dihydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-Chlorobenzyl)hydrazine dihydrochloride

**Cat. No.:** B1486607

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **(4-Chlorobenzyl)hydrazine Dihydrochloride**

## Introduction

**(4-Chlorobenzyl)hydrazine dihydrochloride** is a substituted hydrazine salt that serves as a critical building block in modern organic synthesis. For researchers and professionals in drug development and fine chemical manufacturing, a comprehensive understanding of its properties is paramount for its effective and safe utilization. Its primary utility lies in its capacity as a precursor for the synthesis of complex heterocyclic compounds, many of which form the core scaffolds of pharmacologically active agents.<sup>[1][2]</sup> The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred reagent in multi-step synthetic pathways.<sup>[3]</sup>

This guide provides a detailed examination of the essential physical, chemical, analytical, and safety characteristics of **(4-Chlorobenzyl)hydrazine dihydrochloride**, grounded in established chemical principles and supported by available data. The insights herein are intended to empower scientists to leverage this versatile intermediate with confidence and precision.

## Compound Identification and Structure

Accurate identification is the foundation of all chemical research and development. The key identifiers and structural information for **(4-Chlorobenzyl)hydrazine dihydrochloride** are summarized below.

| Identifier        | Value                                                         | Source(s)    |
|-------------------|---------------------------------------------------------------|--------------|
| CAS Number        | 1185303-65-4                                                  | [4][5][6][7] |
| Molecular Formula | C <sub>7</sub> H <sub>11</sub> Cl <sub>3</sub> N <sub>2</sub> | [4][5][8]    |
| Molecular Weight  | 229.53 g/mol                                                  | [6][7]       |
| IUPAC Name        | [(4-chlorophenyl)methyl]hydrazine; dihydrochloride            | [6]          |
| Canonical SMILES  | C1=CC(=CC=C1CNN)Cl.CI.CI                                      | [4]          |
| Synonyms          | (4-Chlorobenzyl)hydrazine dihydrochloride                     | [6]          |

The molecular structure consists of a hydrazine moiety attached to a benzyl group, which is substituted with a chlorine atom at the para (4) position of the phenyl ring. The two hydrochloride components are ionically bonded to the basic nitrogen atoms of the hydrazine group.

Figure 1: Chemical Structure of **(4-Chlorobenzyl)hydrazine Dihydrochloride**

## Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and compatibility with various reaction conditions. While specific experimental data for this exact compound is sparse, we can infer its properties based on the behavior of structurally similar substituted hydrazines and their salts.

| Property      | Predicted/Observed Value                                                                                                                       | Rationale/Comments                                                                                                                                                                                                                   |
|---------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance    | White to off-white crystalline solid                                                                                                           | Based on related compounds like hydrazine dihydrochloride. [9]                                                                                                                                                                       |
| Melting Point | >180 °C (with decomposition)                                                                                                                   | Hydrazine dihydrochloride melts at 198 °C.[9] The larger organic substituent may alter this, but a relatively high melting point is expected for the salt form.                                                                      |
| Solubility    | Soluble in water; Soluble in polar protic solvents (e.g., methanol, ethanol); Sparingly soluble in polar aprotic solvents (e.g., DMSO).[3][10] | The dihydrochloride salt form confers significant polarity, promoting solubility in water. [10] The 4-chlorobenzyl group is nonpolar and will increase solubility in organic solvents compared to unsubstituted hydrazine salts.[11] |

## Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for empirically determining the solubility of **(4-Chlorobenzyl)hydrazine dihydrochloride** in a given solvent system. This self-validating approach ensures reproducibility and accuracy.

**Objective:** To quantify the solubility (in mg/mL) of the compound at ambient temperature (20-25°C).

**Materials:**

- **(4-Chlorobenzyl)hydrazine dihydrochloride**
- Solvent of interest (e.g., deionized water, ethanol)

- Analytical balance
- Scintillation vials or small flasks with screw caps
- Orbital shaker or magnetic stirrer
- Centrifuge
- Volumetric flasks and pipettes
- HPLC or UV-Vis Spectrophotometer for quantification

**Methodology:**

- Preparation of Supersaturated Solution: Add an excess amount of **(4-Chlorobenzyl)hydrazine dihydrochloride** to a known volume of the solvent in a vial (e.g., add ~100 mg to 5 mL of solvent). The presence of undissolved solid is essential.
- Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant, controlled temperature for a minimum of 24 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at 5000 rpm for 15 minutes.
- Sample Dilution: Carefully pipette a known volume of the clear supernatant (e.g., 1.0 mL) into a volumetric flask. Be cautious not to disturb the solid pellet. Dilute the sample to a final volume that will fall within the linear range of the chosen analytical method.
- Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method against a standard curve prepared with known concentrations of the compound.
- Calculation: Calculate the original concentration in the supernatant using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) × (Dilution Factor)

## Stability and Storage

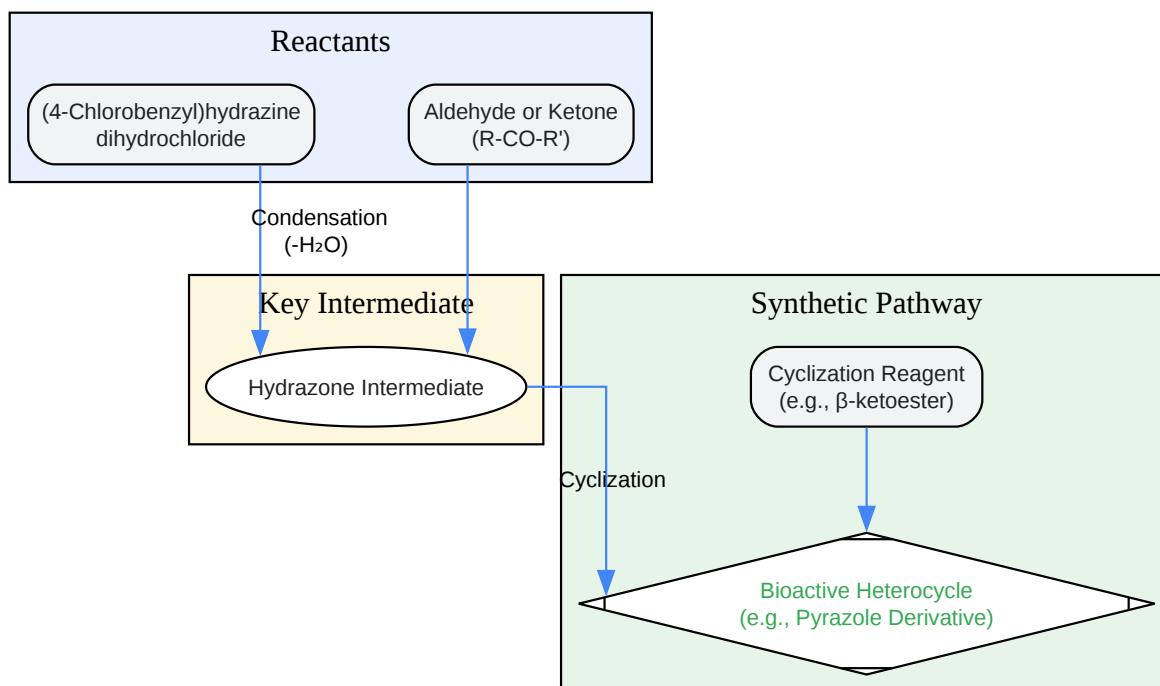
Chemical Stability: **(4-Chlorobenzyl)hydrazine dihydrochloride** is chemically stable under standard ambient conditions (room temperature) when protected from moisture and air.[9][12] The salt form prevents the slow oxidation that can occur with hydrazine free bases upon exposure to atmospheric oxygen.[13]

Conditions to Avoid & Incompatibilities:

- Strong Bases: Reaction with strong bases will deprotonate the hydrazine moiety, liberating the more reactive and less stable free base.
- Strong Oxidizing Agents: As a hydrazine derivative, the compound is a reducing agent and can react exothermically or violently with strong oxidants.[12][13]
- Elevated Temperatures: Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NO<sub>x</sub>) and hydrogen chloride gas.[9]

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[12] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent any potential degradation from atmospheric components.

## Chemical Reactivity and Synthetic Utility


The synthetic value of **(4-Chlorobenzyl)hydrazine dihydrochloride** is centered on the nucleophilic character of its hydrazine functional group.

### Core Reactivity: Hydrazone Formation

The most pivotal reaction is its condensation with aldehydes and ketones to form stable hydrazones. This reaction serves as a gateway to a vast array of more complex molecular architectures.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by dehydration to yield the C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, although the dihydrochloride salt itself may provide a sufficiently acidic environment.

This transformation is foundational for building heterocyclic rings, which are prevalent in medicinal chemistry. For example, the resulting hydrazone can undergo intramolecular cyclization or react with other reagents to form pyrazoles, indoles, and other key pharmacophores.[\[1\]](#)[\[2\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow from (4-Chlorobenzyl)hydrazine to heterocyclic products.

## Application in Drug Discovery

Substituted hydrazines are indispensable tools in the synthesis of pharmaceuticals. Derivatives of 4-chlorophenylhydrazine and related structures are key intermediates in the production of:

- **Anticancer Agents:** Many pyrazole-based compounds, synthesized using hydrazine precursors, have demonstrated potent activity in preclinical cancer studies.[\[1\]](#)
- **Anti-inflammatory Drugs:** The pyrazole scaffold is also central to the design of non-steroidal anti-inflammatory drugs (NSAIDs).[\[2\]](#)

- Antimicrobial Compounds: Various heterocyclic systems derived from hydrazines exhibit significant antimicrobial and antifungal properties.[2][14]

The 4-chloro substituent on the benzyl ring provides a site for potential metabolic stability and can influence the electronic properties and binding interactions of the final drug molecule.

## Analytical Characterization

Confirming the identity and purity of **(4-Chlorobenzyl)hydrazine dihydrochloride** is essential for its use in regulated environments like pharmaceutical development. A combination of chromatographic and spectroscopic methods is typically employed.

- High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound. A reverse-phase method is generally suitable.
- Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to confirm the molecular weight and fragmentation pattern, providing unequivocal structural identification.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the ratio of different protons and carbons.[15]
- Spectrophotometry: Can be used for quantification, particularly after derivatization with an aldehyde that contains a chromophore, such as p-dimethylaminobenzaldehyde, which forms a colored product.

## Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a sample of **(4-Chlorobenzyl)hydrazine dihydrochloride** by calculating the area percentage of the main peak.

Instrumentation & Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size)

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample diluent: 50:50 Water/Acetonitrile
- **(4-Chlorobenzyl)hydrazine dihydrochloride** sample

Methodology:

- Standard/Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
- Chromatographic Conditions:
  - Column Temperature: 30 °C
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 220 nm (or a wavelength determined by a UV scan)
  - Injection Volume: 10 µL
  - Gradient Elution:
    - 0-2 min: 10% B
    - 2-15 min: Ramp linearly from 10% B to 90% B
    - 15-17 min: Hold at 90% B
    - 17-18 min: Return to 10% B
    - 18-22 min: Equilibrate at 10% B
- Analysis: Inject the prepared sample solution into the equilibrated HPLC system.

- Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Rationale: The C18 column provides a nonpolar stationary phase suitable for retaining the moderately nonpolar analyte. The water/acetonitrile gradient effectively elutes the compound and any related impurities. TFA is used as an ion-pairing agent to improve peak shape.

## Safety, Handling, and Toxicology

Substituted hydrazines and their salts must be handled with care due to their potential toxicity. The safety profile is inferred from data on hydrazine and its dihydrochloride salt.[\[12\]](#)[\[16\]](#)

| Hazard Class       | GHS Statement                                                           | Source(s)                                 |
|--------------------|-------------------------------------------------------------------------|-------------------------------------------|
| Acute Toxicity     | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | <a href="#">[12]</a>                      |
| Skin Sensitization | H317: May cause an allergic skin reaction.                              | <a href="#">[12]</a> <a href="#">[17]</a> |
| Carcinogenicity    | H350: May cause cancer.                                                 | <a href="#">[12]</a> <a href="#">[17]</a> |
| Aquatic Hazard     | H410: Very toxic to aquatic life with long lasting effects.             | <a href="#">[12]</a> <a href="#">[17]</a> |

### Safe Handling Procedures:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[\[9\]](#)[\[18\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[9\]](#)
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear impervious gloves (e.g., butyl rubber).[\[13\]](#)
  - Eye Protection: Use chemical safety goggles and/or a face shield.[\[13\]](#)
  - Body Protection: Wear a lab coat or protective suit.[\[13\]](#)

- **Hygiene Practices:** Avoid creating dust.[9] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[12]
- **Spill & Disposal:** In case of a spill, contain the material with an inert absorbent and collect it into a suitable container for disposal.[18] Do not allow the material to enter drains or waterways.[9] Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[9]

## Conclusion

**(4-Chlorobenzyl)hydrazine dihydrochloride** is a stable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant heterocyclic compounds. Its value is derived from the predictable reactivity of the hydrazine moiety, particularly in the formation of hydrazones. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, is essential for its successful application in research and development. This guide provides the foundational knowledge required for scientists to effectively and safely incorporate this important building block into their synthetic strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. [nbinno.com](http://nbinno.com) [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. (4-Chlorobenzyl)hydrazine dihydrochloride – Biotuva Life Sciences [biotuva.com]
- 6. [chemwhat.com](http://chemwhat.com) [chemwhat.com]
- 7. (4-CHLOROBENZYL)HYDRAZINE DIHYDROCHLORIDE | 1185303-65-4 [chemicalbook.com]

- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. arxada.com [arxada.com]
- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1185303-65-4|(4-Chlorobenzyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]
- 16. lobachemie.com [lobachemie.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. pfaltzandbauer.com [pfaltzandbauer.com]
- To cite this document: BenchChem. [Physical and chemical properties of (4-Chlorobenzyl)hydrazine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486607#physical-and-chemical-properties-of-4-chlorobenzyl-hydrazine-dihydrochloride]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)